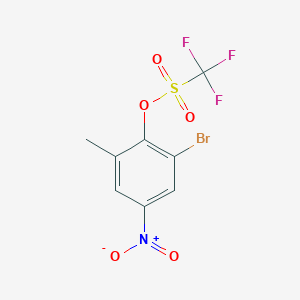

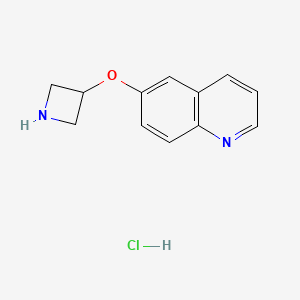

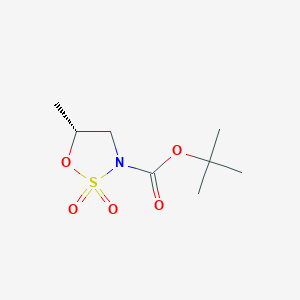

![molecular formula C9H6FNO2 B1382147 8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 1044749-59-8](/img/structure/B1382147.png)

8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a versatile chemical compound used in scientific research for its unique structural properties and potential applications in various fields. It belongs to the quinazolinone class of drugs .

Synthesis Analysis

The synthesis of 4H-benzo[d][1,3]oxazin-4-ones involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Molecular Structure Analysis

The molecular structure of 8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one can be analyzed using techniques such as 1H-NMR and 13C-NMR . The availability of the unshared electron pair on N1 and its ability to align antiperiplanar to the departing alcohol were assumed to be keys to the success of this elimination .Chemical Reactions Analysis

The chemical reactions involving 8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one can be influenced by various factors. For instance, substituting a pyridine ring for the benzene ring in the substrate acid suppressed the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry .Scientific Research Applications

Herbicidal Activity

8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one and its derivatives have been explored for their potential as herbicides. A study by Huang et al. (2005) on the synthesis and herbicidal activity of similar compounds found that they inhibit protoporphyrinogen oxidase, a mechanism also used by the commercial herbicide flumioxazin. These compounds showed promising herbicidal activity comparable to existing protox-inhibiting herbicides and exhibited safety to certain crops when applied at specific stages (Huang et al., 2005).

Antimicrobial Properties

Research on benzo[b][1,4]oxazin-3(4H)-one derivatives, closely related to 8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one, has shown significant antimicrobial activity. Fang et al. (2011) synthesized derivatives carrying fluorine atoms, among other substituents, and found them to be effective against various Gram-positive and Gram-negative bacteria. The presence of the fluorine atom played a crucial role in enhancing the antimicrobial properties of these compounds (Fang et al., 2011).

Anti-inflammatory Applications

The synthesis of novel oxazines, which include the benzo[d][1,3]oxazin-4-one structure, has been linked to specific targeting of cyclooxygenase 2 (COX2), an enzyme involved in inflammation. A study by Srinivas et al. (2015) demonstrated the potential of these compounds as COX2-specific inhibitors, suggesting their applicability in anti-inflammatory therapy (Srinivas et al., 2015).

Corrosion Inhibition

Kadhim et al. (2017) investigated the corrosion inhibition properties of 2-Methyl-4H-benzo[d][1,3]oxazin-4-one derivatives on mild steel. They found that these compounds, due to their nitrogen content and molecular weight, could efficiently inhibit corrosion in hydrochloric acid solutions. This suggests their potential use as corrosion inhibitors in industrial applications (Kadhim et al., 2017).

Fluorogenic Sensing

A study by Uchiyama et al. (2006) described the fluorescence properties of a compound structurally similar to 8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one. They found that this compound exhibits significant fluorescence in protic solvents and could be used in developing fluorogenic sensors (Uchiyama et al., 2006).

Future Directions

properties

IUPAC Name |

8-fluoro-2-methyl-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-5-11-8-6(9(12)13-5)3-2-4-7(8)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGVMSZJEPBERH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2F)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

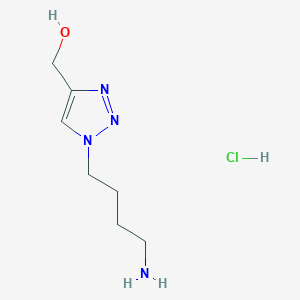

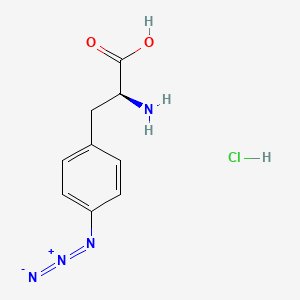

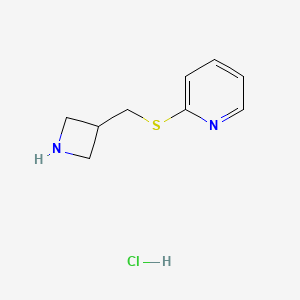

![2-Azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382074.png)

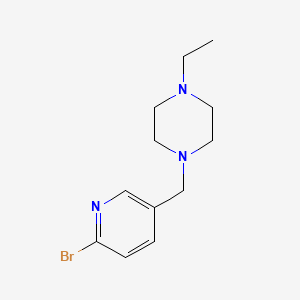

![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)